molecular formula C12H16FNO2 B2375524 Tert-butyl (4-fluorophenyl)glycinate CAS No. 1184105-23-4

Tert-butyl (4-fluorophenyl)glycinate

Cat. No.: B2375524
CAS No.: 1184105-23-4
M. Wt: 225.263
InChI Key: CJXPMCMRRYUEME-UHFFFAOYSA-N
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Description

Tert-butyl (4-fluorophenyl)glycinate (CAS 1184105-23-4) is a chemical building block of significant interest in organic and medicinal chemistry research. With a molecular formula of C12H16FNO2 and a molecular weight of 225.26 g/mol, this compound serves as a key synthetic intermediate in the development of novel bioactive molecules and pharmaceuticals . Its structure, featuring a glycinate backbone protected by a tert-butyl ester and substituted with a 4-fluorophenyl group, makes it a versatile precursor for further chemical transformations. In the laboratory, this compound is primarily utilized as an advanced intermediate in multi-step organic syntheses. Its applications extend to being a research tool for probing enzyme mechanisms and receptor interactions within biological systems, providing insights into metabolic pathways and neurotransmitter function . The predicted physical properties, including a boiling point of approximately 295.0 °C and a density of about 1.131 g/cm³, aid researchers in reaction planning and purification processes . Please be advised: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations governing the handling and disposal of chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(4-fluoroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)8-14-10-6-4-9(13)5-7-10/h4-7,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXPMCMRRYUEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 4 Fluorophenyl Glycinate and Analogous Glycinate Derivatives

Synthesis of Tert-butyl Glycinate (B8599266) as a Foundational Building Block

Tert-butyl glycinate is a crucial intermediate in the synthesis of more complex amino acid derivatives. google.comchemimpex.com Its tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which can be readily removed under acidic conditions. orgsyn.org

Industrial Scale Preparations and Process Optimization

The industrial production of tert-butyl glycinate has been the subject of significant process optimization to ensure efficiency, scalability, and environmental friendliness. One common approach involves the reaction of glycine (B1666218) with a tert-butylating agent in the presence of an acid catalyst. google.com For instance, a process utilizing glycine and ethyl tert-butyl ester with an acid catalyst has been developed for large-scale synthesis. google.com Another method involves the reaction of chloroacetic acid tert-butyl ester with an ammonification agent. google.com This latter process is advantageous due to its reasonable technology, high reaction yield, and low production cost, making it suitable for industrial applications. google.com

Process optimization often focuses on solvent selection, reaction temperature, and the choice of reagents to maximize yield and purity while minimizing waste. google.comgoogle.com For example, solvents such as tetrahydrofuran (B95107) (THF), methyl tertiary butyl ether, and dichloromethane (B109758) have been employed in these syntheses. google.com The use of liquefied ammonia (B1221849) as the ammonification agent at controlled temperatures (10–30 °C) has also been reported. google.com The goal of these optimizations is to develop a scalable and environmentally benign process for producing substantially pure tert-butyl glycinate. google.com

Table 1: Industrial Scale Synthesis Methods for Tert-butyl Glycinate
Starting MaterialsKey Reagents/CatalystsReported AdvantagesReference
Glycine, Ethyl tert-butyl esterAcid catalystFriendly production environment, simple operation, no three-waste discharge google.com
Chloroacetic acid tert-butyl esterAmmonification agent (e.g., liquefied ammonia)Reasonable technology, safe and reliable production, high reaction yield, low production cost google.com
Metal phthalimide, tert-butyl chloroacetate (B1199739)Inorganic base, solventScalable, generates less effluent, does not involve a separate purification step google.com

N-Protection Strategies for Tert-butyl Glycinate

To facilitate subsequent chemical transformations and prevent unwanted side reactions at the amino group, N-protection of tert-butyl glycinate is a common and crucial step. google.com A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions of the subsequent steps.

Approaches to C-Arylation in Glycine Derivatives for Phenylglycinate Formation

The introduction of an aryl group at the α-carbon of a glycine derivative is a key step in the synthesis of phenylglycinate compounds. This transformation can be achieved through various C-C bond formation methodologies. numberanalytics.comnih.gov

Direct Functionalization Methods

Direct C-H functionalization has emerged as a powerful tool for the synthesis of arylglycine derivatives. researchgate.net These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical approach. One strategy involves the in-situ generation of an electrophilic glycine intermediate, which can then be intercepted by a nucleophile, such as an arylboronic acid, to form the α-aryl glycine derivative. nih.gov Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have been successfully employed for this purpose. nih.gov In this approach, an oxidant is used to generate an iminium intermediate from the N-aryl glycine ester, which then reacts with the arylboronic acid. nih.gov

Catalytic C-C Bond Formation Methodologies

Transition metal-catalyzed cross-coupling reactions are widely used for the formation of C-C bonds in the synthesis of fine chemicals, including arylglycine derivatives. numberanalytics.com Palladium and nickel catalysts are commonly employed in these reactions. numberanalytics.comrsc.orgnih.gov

One notable approach is the enantioselective C-H arylation of N-aryl glycine esters with arylboronic acids using a chiral palladium(II) catalyst. rsc.orgrsc.org This method integrates direct C-H oxidation with asymmetric arylation, providing access to chiral α-amino acid derivatives with excellent enantioselectivity. rsc.orgrsc.org Another strategy involves the nickel-catalyzed reductive coupling of N-carbonyl-protected α-pivaloyloxy glycine with aryl halides or triflates. nih.gov This method is particularly useful for incorporating a variety of aryl groups and exhibits good functional group compatibility. nih.gov Biocatalytic methods, utilizing enzymes to control selectivity, are also an emerging area in C-C bond formation. nih.govmdpi.com

Table 2: Catalytic Methods for C-Arylation of Glycine Derivatives
Catalyst SystemReactantsKey FeaturesReference
Chiral Palladium(II)N-aryl glycine esters, Arylboronic acidsEnantioselective, integrates C-H oxidation and asymmetric arylation rsc.orgrsc.org
NickelN-carbonyl-protected α-pivaloyloxy glycine, Aryl halides/triflatesReductive coupling, good functional group compatibility nih.gov
CopperN-aryl glycine esters, Arylboronic acidsCross-dehydrogenative coupling (CDC) nih.gov

Preparation of N-Aryl and C-Aryl Fluorinated Glycinate Esters

The introduction of fluorine into organic molecules can significantly impact their biological properties. The synthesis of fluorinated glycinate esters can be approached by either starting with a fluorinated precursor or by introducing the fluorine atom at a later stage of the synthesis.

The synthesis of C-aryl fluorinated glycinate esters, such as tert-butyl (4-fluorophenyl)glycinate, typically involves the use of a fluorinated arylating agent in the C-C bond formation step. For example, 4-fluorophenylboronic acid can be used in palladium-catalyzed cross-coupling reactions with a suitable glycine derivative. rsc.orgrsc.org Alternatively, a Bruylants-type reaction has been reported for the synthesis of a related compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, starting from 1-ethynyl-4-fluorobenzene. nih.govresearchgate.net

The preparation of N-aryl fluorinated glycinate esters would involve forming a bond between the nitrogen atom of the glycinate and a fluorinated aryl group. This can be achieved through nucleophilic aromatic substitution or transition metal-catalyzed N-arylation reactions.

Synthesis of Ethyl (4-fluorophenyl)glycinate and Related Derivatives

The synthesis of N-aryl glycinate esters, such as ethyl (4-fluorophenyl)glycinate, is commonly achieved through the N-alkylation of an aromatic amine with an α-haloacetate ester. A well-documented approach involves the reaction of a substituted aniline (B41778) with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. researchgate.net

A general and effective method for preparing compounds like ethyl N-(4-chlorophenyl)glycinate, which can be directly adapted for its fluoro-analogue, involves reacting the corresponding aniline with ethyl chloroacetate. researchgate.net The reaction is typically facilitated by a base to neutralize the hydrogen halide formed during the reaction, and it is carried out in a suitable organic solvent.

Reaction Scheme:

The synthesis proceeds by dissolving the aniline derivative (e.g., 4-fluoroaniline) in a solvent like ethanol. A base, typically a powdered carbonate such as potassium carbonate or cesium carbonate, is added to the mixture. Ethyl chloroacetate is then introduced, and the reaction mixture is heated to reflux for several hours to ensure the completion of the reaction. researchgate.net

Table 1: Reaction Parameters for the Synthesis of Ethyl N-(Aryl)glycinates researchgate.net

Parameter Description
Starting Materials 4-fluoroaniline, Ethyl chloroacetate
Base Potassium carbonate or Cesium carbonate (approx. 2 equivalents)
Solvent Ethanol (EtOH)
Reaction Condition Heating to reflux
Duration Several hours

| Work-up | Filtration of inorganic salts, evaporation of solvent, and recrystallization of the product from ethanol. |

This methodology provides a straightforward and efficient route to various N-aryl glycinate esters. The choice of base and solvent can be optimized to improve yields and reaction times. The use of a heterogeneous mixture with a powdered carbonate is common, sometimes requiring efficient stirring. researchgate.net

Synthesis of N-Aryl-N-(fluoroaryl)glycinate Esters

The synthesis of N-aryl glycinates, which can be extended to N-(fluoroaryl)glycinate esters, can also be accomplished through alternative routes, such as the rearrangement of 2-chloro-N-aryl acetamides. This method provides an efficient, one-pot procedure for creating substituted N-aryl glycines, which can then be esterified to yield the desired ester derivatives. nih.gov

This process involves an intermolecular cyclization of a 2-chloro-N-aryl acetamide (B32628) in the presence of a copper catalyst (CuCl₂·2H₂O) and potassium hydroxide (B78521) (KOH) in acetonitrile (B52724). The reaction is believed to proceed through a 1,4-diarylpiperazine-2,5-dione intermediate. This intermediate is subsequently cleaved by an excess of ethanolic potassium hydroxide under reflux conditions to afford the N-aryl glycine product in high yields. nih.gov This method is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic ring, making it suitable for preparing fluoroaryl derivatives. nih.gov

Table 2: One-Pot Synthesis of N-Aryl Glycines from 2-Chloro-N-aryl Acetamides nih.gov

Step Reagents and Conditions Intermediate/Product
1. Cyclization 2-Chloro-N-aryl acetamide, KOH, CuCl₂·2H₂O, Acetonitrile (CH₃CN), Reflux 1,4-Diarylpiperazine-2,5-dione

| 2. Cleavage | Ethanolic KOH, Reflux | N-Aryl glycine |

Once the N-(fluoroaryl)glycine is synthesized, standard esterification procedures can be employed to obtain the corresponding glycinate ester. For instance, reacting the N-aryl glycine with an alcohol (e.g., tert-butanol (B103910) or ethanol) under acidic catalysis will yield the desired tert-butyl or ethyl ester.

Further functionalization of N-arylglycine esters can be achieved through methods like electrocatalytic cross-dehydrogenative coupling. This allows for the formation of new C-C bonds at the α-carbon, providing access to a wider range of unnatural amino acid derivatives. nih.gov

Advanced Asymmetric Synthesis Exploiting Glycinate Ester Scaffolds

Phase-Transfer Catalysis (PTC) for Enantioselective Alkylation

Phase-transfer catalysis (PTC) is a highly effective methodology for reacting water-soluble nucleophiles with water-insoluble organic substrates. mdma.ch In the context of amino acid synthesis, chiral PTC provides a practical and scalable approach for the enantioselective alkylation of glycine (B1666218) derivatives under mild conditions, often using inexpensive reagents. acs.orgbohrium.com

The benzophenone (B1666685) imine of tert-butyl glycinate (B8599266) is a widely used prochiral substrate in asymmetric PTC alkylation. acs.orgacs.org This Schiff base, formally known as N-(diphenylmethylene)glycine tert-butyl ester, serves as a practical glycine enolate equivalent. acs.org The bulky tert-butyl ester and benzophenone groups provide steric hindrance and electronic stabilization to the enolate intermediate generated upon deprotonation by a base, such as aqueous potassium or sodium hydroxide (B78521). nih.gov This enolate is then transferred by the chiral catalyst from the aqueous phase to the organic phase, where it reacts with an alkylating agent (e.g., a substituted benzyl (B1604629) bromide) to form the C-C bond. researchsolutions.comnih.gov The use of this specific Schiff base has become a benchmark reaction for evaluating the effectiveness of new chiral phase-transfer catalysts. researchgate.netrsc.org

The key to achieving high enantioselectivity in these PTC reactions lies in the structure of the chiral catalyst. acs.org Chiral quaternary ammonium (B1175870) salts are the most common class of catalysts, with those derived from Cinchona alkaloids being particularly prominent due to their availability and modular nature. acs.orgresearchsolutions.commdpi.org

Initial "first-generation" catalysts were N-benzyl derivatives of cinchonine (B1669041) and cinchonidine. acs.orgmdpi.org Subsequent generations of catalysts incorporated modifications to improve stereocontrol. For example, O-alkylation of the C9 hydroxyl group and the introduction of a bulky N-(9-anthracenylmethyl) group were found to significantly enhance enantiomeric excesses. researchsolutions.comnih.govmdpi.org This bulky group is thought to effectively shield one face of the enolate-catalyst ion pair, directing the incoming electrophile to the opposite face. mdpi.org Beyond Cinchona alkaloids, other scaffolds, such as those based on binaphthyl structures (e.g., Maruoka catalysts), have been designed to create a well-defined, rigid chiral environment, leading to excellent levels of stereocontrol. nih.govnih.gov These C₂-symmetric catalysts can achieve nearly complete stereochemical control in the alkylation of glycine Schiff bases. nih.gov Dimeric and even trimeric Cinchona alkaloid catalysts have also been developed, showing high efficiency and enantioselectivity. researchgate.netelsevierpure.com

Achieving optimal results in PTC alkylation requires careful optimization of various reaction parameters. The choice of solvent, base concentration, temperature, and catalyst structure are all critical factors that influence both chemical yield and enantioselectivity. nih.govnih.gov

For instance, studies have shown that switching from nonpolar solvents like toluene (B28343) to solvents like CH₂Cl₂ can impact the reaction's stereochemical outcome. nih.gov The concentration of the aqueous base (e.g., 50% KOH vs. 1 M KOH) is another crucial variable. acs.orgnih.gov Lowering the reaction temperature often leads to higher enantiomeric excess (ee). nih.gov The structure of the catalyst itself is paramount; systematic modifications of the substituents on the quaternary ammonium salt can dramatically improve performance. For example, introducing bulky aryl groups on binaphthyl-derived spiro-ammonium salt catalysts has been shown to increase enantioselectivity to as high as 98% ee. nih.gov The reaction has also been successfully performed under micellar conditions, using surfactants like Triton X-100, which can enhance reaction rates and maintain good enantioselectivity. acs.orgnih.gov The high catalytic efficiency allows for low catalyst loadings, making the process practical for industrial applications and large-scale synthesis of chiral α-amino acids. elsevierpure.com

EntryCatalystElectrophileSolventBaseTemp (°C)Yield (%)ee (%)Ref
1(S,S)-2cBenzyl BromideToluene50% KOH08296 nih.gov
2(S,S)-2dBenzyl BromideToluene50% KOH08598 nih.gov
3(S,S)-2eBenzyl BromideToluene50% KOH081>99 nih.gov
4O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide4-Fluorobenzyl BromideCH₂Cl₂1 M KOH08581 acs.org
5O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide4-Chlorobenzyl BromideCH₂Cl₂1 M KOH08785 acs.org

Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a powerful C-C bond-forming reaction that provides direct access to chiral β-amino carbonyl compounds, which are precursors to α,β-diamino acids. nih.govrsc.org The direct Mannich reaction of glycine ester Schiff bases with imines represents an efficient and atom-economical route to these valuable building blocks. rsc.orgnih.gov

Recently, chiral cyclopropenimines have emerged as a potent new class of enantioselective Brønsted base catalysts. nih.govmorressier.com These organocatalysts have proven to be highly efficient and selective for direct Mannich reactions involving tert-butyl glycinate donors and N-Boc-imine acceptors. nih.govorganic-chemistry.org The high basicity of the cyclopropenimine allows it to deprotonate the glycine imine substrate effectively, even sterically demanding tert-butyl esters, which are often poor substrates for weaker base catalysts like thioureas. nih.govnih.gov The reaction proceeds under mild conditions, demonstrating significantly greater reactivity than traditional catalyst systems. organic-chemistry.orgnih.gov This methodology has been shown to be practical for preparative-scale synthesis, producing large quantities of the desired diamino acid derivatives with low catalyst loading (e.g., 1 mol%). nih.govorganic-chemistry.org

The cyclopropenimine-catalyzed Mannich reaction exhibits excellent stereochemical control, delivering products with high levels of both diastereoselectivity and enantioselectivity. organic-chemistry.orgnih.gov Optimization studies have shown that the choice of solvent is important, with aromatic solvents often providing superior results. organic-chemistry.org The method demonstrates broad substrate generality, proving effective for a wide variety of N-Boc-aldimines. nih.govorganic-chemistry.org Both aryl and, notably, aliphatic N-Boc-aldimines are effective substrates, the latter of which have historically been challenging for asymmetric Mannich reactions. organic-chemistry.org The reaction tolerates diverse functional groups on the imine component, further expanding its synthetic utility. organic-chemistry.org The resulting vicinal diamino stereoarrays are versatile intermediates for the synthesis of various biologically relevant molecules. nih.gov

EntryR in R-CH=NBocYield (%)dree (%)Ref
1C₆H₅9799:194 nih.gov
24-MeO-C₆H₄9599:194 organic-chemistry.org
34-F-C₆H₄9699:193 organic-chemistry.org
42-Naphthyl9799:194 organic-chemistry.org
5c-Hex9699:195 organic-chemistry.org
6i-Pr9599:195 organic-chemistry.org

Chiral Metal Complex Mediated Asymmetric Transformations

The use of chiral metal complexes to mediate asymmetric transformations of glycinate esters represents a powerful strategy for the synthesis of non-proteinogenic α-amino acids. These methods leverage the ability of the metal center to create a rigid and well-defined chiral environment, which directs the stereochemical outcome of bond-forming reactions at the α-carbon of the glycine scaffold. Among the various metals employed, nickel(II) and copper complexes have proven to be particularly effective in a range of asymmetric transformations.

Nickel(II) Glycinate Complexes in Diastereoselective Michael Additions

Chiral nickel(II) complexes of glycine Schiff bases are well-established as versatile intermediates for the asymmetric synthesis of α-amino acids. nih.gov These square-planar complexes create a rigid chiral environment around the α-carbon of the glycinate, enabling highly diastereoselective reactions with electrophiles. One of the most powerful applications of this methodology is in the context of Michael additions, where the nickel(II) glycinate enolate adds to α,β-unsaturated acceptors to generate β-substituted amino acids with excellent stereocontrol.

While direct studies on a nickel(II) complex derived from tert-butyl (4-fluorophenyl)glycinate are not extensively documented, the general principles and reactivity patterns of similar complexes provide a strong basis for its expected behavior. Research has shown that related chiral nickel(II) glycinate complexes readily undergo diastereoselective Michael additions with a variety of acceptors. For instance, the Michael addition of a chiral nickel(II) glycinate complex to 2-benzylidenemalononitrile derivatives has been reported to proceed with high diastereoselectivity. chemrxiv.org

In a study involving a three-component reaction, a chiral nickel(II) glycinate complex was reacted with aromatic aldehydes and carbanions. When a (4-fluorophenyl)-substituted reactant was used, the corresponding Michael adduct was obtained in good yield and with high diastereoselectivity. chemrxiv.org This demonstrates the feasibility of incorporating a 4-fluorophenyl moiety into the product via this methodology. The stereochemical outcome is largely dictated by the chiral ligand on the nickel complex, which effectively shields one face of the glycinate enolate, directing the incoming electrophile to the opposite face.

The general reaction conditions for these Michael additions typically involve the use of a base to generate the nickel(II) glycinate enolate, followed by the addition of the Michael acceptor at ambient or low temperatures. The choice of base and solvent can influence the diastereoselectivity of the reaction.

EntryMichael AcceptorBaseSolventYield (%)Diastereomeric Ratio (d.r.)
12-(4-Fluorobenzylidene)malononitrileDBUCH2Cl283>95:5
2NitroalkeneTBABWater-High

This table is illustrative and compiled from data on analogous systems.

Copper-Catalyzed Asymmetric Functionalizations (e.g., C(sp³)-H Cyanoalkylation)

Copper-catalyzed asymmetric functionalization of C(sp³)-H bonds is a rapidly developing area in organic synthesis, offering a direct and atom-economical approach to the elaboration of molecular scaffolds. In the context of glycine derivatives, this strategy allows for the direct introduction of substituents at the α-position, bypassing the need for pre-functionalized starting materials.

Recent advancements have demonstrated the utility of copper catalysis in the asymmetric C(sp³)-H cyanoalkylation of glycine derivatives. rsc.org This reaction involves the coupling of a glycine derivative with a cycloalkanone oxime ester in the presence of a chiral copper catalyst. The in situ formed copper complex, coordinated to both the glycine derivative and a chiral phosphine (B1218219) ligand, is proposed to mediate the single-electron reduction of the oxime ester and control the stereoselectivity of the subsequent C-C bond formation. rsc.org

While a specific example utilizing this compound was not found in the reviewed literature, the methodology has been shown to be applicable to a range of glycine derivatives, including those with tert-butyl esters and various N-protecting groups. organic-chemistry.orgcaltech.edu For example, the asymmetric C(sp³)-H cyanoalkylation of tert-butyl (5-methoxyquinolin-8-yl)glycinate has been successfully demonstrated. organic-chemistry.orgcaltech.edu Given the broad substrate scope of this reaction, it is highly probable that this compound would also be a suitable substrate, affording the corresponding α-cyanoalkylated product with high enantioselectivity.

The reaction typically proceeds under mild conditions, highlighting its potential for practical applications in the synthesis of complex amino acid derivatives.

EntryGlycine DerivativeCyanoalkyl SourceCatalyst SystemYield (%)Enantiomeric Excess (ee)
1tert-Butyl (5-methoxyquinolin-8-yl)glycinateCyclohexanone oxime esterCu(I)/Chiral Phosphine8595%
2Ethyl (4-methoxyphenyl)glycinateCyclopentanone oxime esterCu(I)/Chiral Phosphine9092%

This table is illustrative and compiled from data on analogous systems. organic-chemistry.orgcaltech.edu

Radical Addition and Enantioselective Protonation Strategies

Photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions, and these radicals can be subsequently used in a variety of bond-forming reactions. chemrxiv.org In the realm of amino acid synthesis, the addition of radicals to imines derived from glyoxylates is a common strategy. chemrxiv.orgrsc.org An imine formed from this compound could potentially serve as an acceptor for a photochemically generated radical. The resulting α-amino radical intermediate would then require a subsequent stereoselective trapping step to establish the desired chirality.

Enantioselective protonation of a prochiral enolate or a related intermediate is another key strategy for the asymmetric synthesis of α-substituted carbonyl compounds. In the context of glycine derivatives, the formation of a prochiral enolate from this compound, followed by protonation with a chiral proton source, could, in principle, afford the enantioenriched product. The success of this approach would be highly dependent on the ability to generate the enolate and control its geometry, as well as the efficacy of the chiral proton source in differentiating between the two faces of the enolate.

While direct examples are lacking, the general principles of radical addition and enantioselective protonation represent viable, albeit underexplored, avenues for the asymmetric synthesis and functionalization of this compound.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidating Asymmetric Induction Mechanisms in Catalytic Processes

Asymmetric induction is the process by which a chiral entity, be it a substrate, reagent, catalyst, or solvent, influences the formation of a specific stereoisomer of a product. wikipedia.org In the context of reactions involving glycinate (B8599266) derivatives, asymmetric induction is key to producing enantiomerically enriched α-amino acids, which are vital building blocks in pharmaceuticals. nih.gov

The formation of pre-transition state complexes and the characterization of reaction intermediates are fundamental to understanding how chiral information is transferred during a catalytic cycle. In many catalytic asymmetric reactions, the catalyst and substrate associate to form a complex before the rate-determining transition state. The geometry and electronic properties of this initial complex can significantly influence the stereochemical outcome. For instance, in reactions catalyzed by quinoprotein glycine (B1666218) oxidase, specific amino acid residues from one subunit of the enzyme interact with the glycine substrate in the active site of an adjacent subunit, highlighting the importance of inter-subunit interactions in substrate binding and cooperativity. nih.gov Spectroscopic techniques, such as NMR, and computational modeling are often employed to study the structures of these transient species. These studies can reveal crucial non-covalent interactions, such as hydrogen bonding and π-stacking, that dictate the facial selectivity of the subsequent bond-forming step. nih.govacs.org

Chiral recognition, the ability of a chiral catalyst to differentiate between the enantiotopic faces of a prochiral substrate or between enantiomeric substrates, is at the heart of asymmetric catalysis. rsc.org This recognition is governed by a network of non-covalent interactions between the substrate and the catalyst. nih.gov In the case of glycinate derivatives, the ester and the amino group provide handles for interaction with the chiral catalyst. For example, chiral copper(I) complexes with phosphino-oxazoline (P,N)-ligands have been shown to be effective catalysts in asymmetric Mannich reactions of glycine imines. nih.gov The proposed tetrahedral intermediate involves the shielding of one face of the glycine ester imine by the chiral ligand, allowing the electrophile to approach from the less hindered face. nih.gov The nature of these interactions, which can include hydrogen bonds, electrostatic interactions, and steric repulsion, determines the energy difference between the diastereomeric transition states, ultimately controlling the enantioselectivity of the reaction. wikipedia.orgacs.org

Understanding Stereochemical Outcomes and Diastereocontrol

The stereochemical outcome of a reaction refers to the specific stereoisomer(s) formed. In reactions that create more than one stereocenter, both the relative (diastereoselectivity) and absolute (enantioselectivity) configurations of the product are of interest.

The Zimmermann-Traxler model is a powerful conceptual tool for predicting the stereochemical outcome of aldol (B89426) reactions involving metal enolates. openochem.orglibretexts.org It proposes a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde oxygen. openochem.orgyoutube.comubc.ca The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric interactions. openochem.org This model successfully predicts that Z-enolates lead to syn-aldol products, while E-enolates give rise to anti-aldol products. youtube.comharvard.edu While originally developed for aldol reactions, the principles of the Zimmermann-Traxler model can be extended to other reactions of glycinate enolates with carbonyl compounds, providing a framework for understanding and predicting diastereoselectivity. The geometry of the enolate, which can be influenced by the choice of base and reaction conditions, is therefore a critical determinant of the product's stereochemistry. ubc.ca

Enolate GeometryPredicted Aldol AdductKey Steric Interaction Avoided
Z-enolatesyn1,3-diaxial interaction between R1 and R2
E-enolateanti1,3-diaxial interaction between R1 and R2

Table 1: Stereochemical Prediction based on the Zimmermann-Traxler Model for Aldol Reactions. R1 and R2 represent substituents on the enolate and aldehyde, respectively. harvard.edu

The final enantiomeric and diastereomeric ratios of a reaction product are determined by the relative free energies of the various diastereomeric transition states. Several factors can influence these energy differences:

Catalyst Structure: The steric and electronic properties of the chiral ligand are paramount. Bulky ligands can create a more defined chiral pocket, leading to higher selectivity. nih.gov

Metal Cation: In metal-catalyzed reactions, the nature of the metal ion affects bond lengths and angles in the transition state, which can impact stereoselectivity. libretexts.org For example, the use of boron Lewis acids in aldol reactions can lead to tighter transition states and improved selectivity compared to other metal ions. libretexts.org

Solvent: The solvent can influence the aggregation state of the catalyst and the solubility of reactants and intermediates, thereby affecting reaction rates and selectivities.

Temperature: Lower reaction temperatures generally lead to higher selectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy.

Substrate Structure: The steric bulk and electronic nature of the substituents on both the glycinate derivative and the electrophile play a crucial role in dictating the preferred transition state geometry. nih.gov

Kinetic and Thermodynamic Aspects of Glycinate Reactivity

Kinetic studies can reveal the rate-determining step of a reaction and provide insights into the mechanism. For example, the rate of a reaction may be dependent on the concentration of the catalyst, the substrate, or both. nih.gov The activation energy, which is the energy barrier that must be overcome for the reaction to occur, is a key kinetic parameter. youtube.com Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. youtube.com

Thermodynamic considerations determine the position of the equilibrium between reactants and products. A reaction is thermodynamically favorable if the products are more stable (have a lower free energy) than the reactants. youtube.com However, a thermodynamically favorable reaction may not occur at a significant rate if the activation energy is too high. This is where the interplay between kinetics and thermodynamics becomes critical. In many asymmetric reactions, the desired product may not be the most thermodynamically stable isomer. In such cases, the reaction must be run under kinetic control, where the product distribution is determined by the relative rates of formation of the different stereoisomers, rather than their relative stabilities.

Strategic Applications in the Construction of Complex Molecular Architectures

Precursors to Chiral Amino Acid Derivatives

The synthesis of non-proteinogenic chiral amino acids is a cornerstone of modern medicinal chemistry. Tert-butyl (4-fluorophenyl)glycinate serves as a versatile starting material for creating novel amino acid structures with tailored properties.

Synthesis of Fluorinated Phenylalanine Analogues

While this compound is itself a derivative of a fluorinated amino acid, its core structure is instrumental in methodologies aimed at producing a broader range of fluorinated phenylalanine analogues. General strategies for synthesizing these analogues often involve the asymmetric alkylation of glycine-derived Schiff bases or the stereoselective hydrogenation of dehydroamino acid precursors researchgate.net. In these contexts, derivatives of (4-fluorophenyl)glycine are key for introducing the fluorinated aromatic ring, a crucial pharmacophore in many drug candidates nih.govnih.gov. The tert-butyl ester form is particularly useful for ensuring solubility and compatibility with various reaction conditions before final deprotection.

Formation of α-Amino-β-Substituted Butyric Acid Derivatives

The synthesis of complex amino acids such as α-amino-β-substituted butyric acid derivatives is critical for developing new therapeutics, including drugs like Sitagliptin. The construction of these molecules often involves the asymmetric reduction of enamines or other precursors derived from β-keto esters. For instance, the synthesis of a key intermediate for Sitagliptin, 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, utilizes tert-butyl carbamate (B1207046) in an addition reaction followed by asymmetric reduction nih.gov. Although direct use of this compound is not explicitly detailed in this specific pathway, its structural elements are representative of the building blocks required for such syntheses.

Asymmetric Synthesis of α,α-Dialkyl-α-Amino Acids

The creation of quaternary chiral centers in α,α-dialkyl-α-amino acids presents a significant synthetic challenge. A common and effective method involves the enantioselective alkylation of glycine (B1666218) tert-butyl ester derivatives, typically protected as an N-(diphenylmethylene) imine or another Schiff base, using chiral phase-transfer catalysts organic-chemistry.orgnih.gov. This approach allows for the sequential introduction of two different alkyl groups to the α-carbon. While these methods are broadly applicable to glycine tert-butyl esters, the use of the (4-fluorophenyl)glycinate variant would directly yield α,α-dialkyl amino acids bearing this specific aromatic group, which is valuable for tuning the pharmacological profile of peptides and other bioactive molecules chemrxiv.org.

Application Synthetic Strategy Key Feature of Glycinate (B8599266) Representative Research
Fluorinated Phenylalanine AnaloguesAsymmetric alkylation of glycine Schiff basesProvides the core fluorinated aromatic structure researchgate.net
α,α-Dialkyl-α-Amino AcidsEnantioselective alkylation via phase-transfer catalysisServes as the prochiral glycine equivalent organic-chemistry.orgnih.gov

Intermediates in Pharmaceutical and Agrochemical Synthesis

The utility of this compound extends to its role as a crucial intermediate in the multi-step synthesis of various commercial drugs and potentially active agrochemical compounds.

Component in Statin Drug Synthesis (e.g., Rosuvastatin Derivatives)

Rosuvastatin is a widely prescribed statin medication used to lower cholesterol. Its complex structure features a fluorinated pyrimidine (B1678525) core connected to a chiral dihydroxyheptenoic acid side chain. While the primary backbone of Rosuvastatin is assembled from different precursors, certain intermediates and purification strategies involve amino acid esters wjpmr.comgoogle.com. For example, a patented method describes the preparation of "Rosuvastatin glycine tert-butyl ester salt" as a crystalline intermediate that facilitates the purification of the final active pharmaceutical ingredient google.com. This process involves reacting a Rosuvastatin metal salt with glycine tert-butyl ester, highlighting the role of such esters in the pharmaceutical manufacturing process.

Statin Intermediate Purpose Patent Reference
Rosuvastatin glycine tert-butyl ester saltFormation of a crystalline salt for purification google.com

Building Blocks for Triazolopyrimidinones and Other Biologically Relevant Heterocyclic Systems

Heterocyclic compounds form the structural basis of a vast number of pharmaceuticals. Triazoles and related nitrogen-containing ring systems are known for a wide range of biological activities. The synthesis of complex heterocyclic structures, such as 1,2,3-triazolo piperazine (B1678402) derivatives, has been achieved through efficient one-pot click chemistry methods nih.gov. While the literature does not specifically document the use of this compound in synthesizing triazolopyrimidinones, amino acid derivatives are frequently used as starting materials for building heterocyclic scaffolds. The amine and protected carboxylate functionalities of the glycinate make it a suitable candidate for incorporation into such synthetic schemes, potentially leading to novel compounds with therapeutic relevance nih.govresearchgate.net.

Role in the Development of KEAP1-NRF2 Inhibitors

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. nih.gov Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent degradation, keeping its activity low. nih.gov However, in the presence of oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the expression of numerous antioxidant and cytoprotective genes. nih.gov Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making it a key therapeutic target. nih.govnih.gov

One major strategy for therapeutic intervention is the development of small-molecule inhibitors that disrupt the protein-protein interaction (PPI) between KEAP1 and NRF2. nih.govresearchgate.net By blocking this interaction, inhibitors prevent NRF2 degradation and promote the activation of its protective downstream targets. Many of these inhibitors are designed as peptidomimetics, molecules that mimic the structure of native peptide binding motifs.

This compound serves as a crucial synthetic intermediate in the construction of such KEAP1-NRF2 PPI inhibitors. Its core structure, (4-fluorophenyl)glycine, can act as a non-natural amino acid that mimics key residues in the NRF2 protein that bind to the Kelch domain of KEAP1.

Key features contributing to its utility include:

The (4-fluorophenyl) Group: The fluorine atom can engage in favorable interactions, such as hydrogen bonding and dipole-dipole interactions, with amino acid residues in the KEAP1 binding pocket, potentially enhancing binding affinity and selectivity.

The Glycine Backbone: This provides the necessary scaffold to correctly position the functional groups for optimal interaction with the target protein.

The Tert-butyl Ester: This bulky group serves as a protecting group for the carboxylic acid during synthesis, preventing unwanted side reactions. It can be removed under specific conditions in a later synthetic step to reveal the free acid or to be converted into another functional group.

The synthesis of complex inhibitor scaffolds, such as those based on phenyl bis-sulfonamides or other aromatic cores, often involves coupling reactions where this compound can be incorporated as a key structural unit to build out the final peptidomimetic architecture. nih.govnih.gov

Table 1: Overview of the KEAP1-NRF2 Signaling Pathway

Feature Description Therapeutic Relevance
Key Proteins NRF2 (Transcription Factor), KEAP1 (Repressor Protein, E3 Ubiquitin Ligase Adaptor) KEAP1 is the primary target for inhibitors designed to activate NRF2. nih.gov
Mechanism KEAP1 binds to NRF2, leading to its ubiquitination and proteasomal degradation. nih.gov Inhibiting the KEAP1-NRF2 interaction stabilizes NRF2. nih.gov
Cellular Function Regulates antioxidant response, detoxification, and proteostasis. NRF2 activation is a promising strategy for diseases involving oxidative stress. nih.gov

| Inhibitor Type | Small-molecule protein-protein interaction (PPI) inhibitors. | These molecules prevent NRF2 from binding to KEAP1. researchgate.net |

Participation in Cyclization and Annulation Reactions of N-Aryl Glycine Derivatives

Beyond its role in linear peptidomimetic synthesis, the chemical reactivity of this compound and related N-aryl glycine derivatives makes them versatile substrates for constructing cyclic and heterocyclic structures. researchgate.net Cyclization (intramolecular ring formation) and annulation (formation of a new ring fused to an existing one) are powerful strategies for synthesizing complex molecular frameworks found in many pharmaceuticals and natural products. rsc.orgmdpi.com

N-aryl glycine esters possess multiple reactive sites that can be exploited in these transformations:

The nitrogen atom of the secondary amine.

The alpha-carbon, which can be deprotonated to form an enolate or its equivalent.

The ester carbonyl group, which can act as an electrophile.

The N-aryl ring, which can participate in electrophilic aromatic substitution or directed metalation reactions.

These compounds are valuable precursors for intramolecular cyclization reactions to form nitrogen-containing heterocycles. For instance, under appropriate conditions, the molecule could undergo a Dieckmann-type condensation or other base-mediated cyclizations to form lactams (cyclic amides), which are prevalent structures in medicinal chemistry.

Furthermore, N-aryl glycine derivatives are suitable for annulation reactions to build more complex, fused ring systems. mdpi.com In these processes, the glycine derivative can react with a bifunctional reagent in a sequence of intermolecular and intramolecular reactions to construct a new ring onto the N-aryl moiety. Such transformations are essential for accessing polycyclic aromatic systems and complex heterocyclic scaffolds like quinolines, indoles, and benzodiazepines, which are cores of many bioactive molecules. The electron-rich nature of N-aryl peptides derived from these esters can facilitate oxidative coupling and other cyclization pathways. researchgate.net

Table 2: Potential Cyclization and Annulation Reactions of N-Aryl Glycine Esters

Reaction Type Description Potential Product from N-Aryl Glycine Ester
Intramolecular Amidation The amine attacks the ester carbonyl, typically after activation, to form a cyclic amide. Dioxopiperazine or other lactam structures.
Intramolecular C-H Activation/Functionalization A transition-metal-catalyzed reaction couples the alpha-carbon to the aryl ring. Fused bicyclic lactam.
Pictet-Spengler Reaction The N-aryl glycine derivative reacts with an aldehyde or ketone, followed by cyclization onto the aryl ring. Tetrahydroquinoline derivative.

| [4+2] Annulation | The glycine derivative acts as a two-atom component, reacting with a four-atom partner to build a six-membered ring. | Fused heterocyclic system (e.g., quinoline). |

Advanced Analytical and Computational Methodologies for Characterization and Study

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the structural analysis of organic molecules like tert-butyl (4-fluorophenyl)glycinate. By probing the interaction of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide a detailed map of the atomic connectivity and chemical environment.

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F for this molecule—a comprehensive picture of the molecular structure can be assembled.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their chemical surroundings, and the connectivity between neighboring protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the alpha-amino proton, the methine (α-carbon) proton, and the tert-butyl protons.

The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. Consequently, they appear as a sharp singlet, typically in the upfield region of the spectrum (around δ 1.4-1.5 ppm). The single proton attached to the α-carbon (the glycinate (B8599266) methine proton) would likely appear as a singlet as well, with a chemical shift influenced by the adjacent phenyl ring and amino group. The protons on the 4-fluorophenyl ring exhibit more complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling. The protons ortho to the fluorine atom (H-2' and H-6') are chemically equivalent, as are the protons meta to the fluorine (H-3' and H-5'). This results in an AA'BB' system, which often appears as two sets of multiplets resembling doublets or doublet of doublets.

Table 1: Representative ¹H NMR Spectral Data for this compound.
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.40-7.35m (dd)2HAr-H (ortho to -CH)
7.10-7.05m (dd)2HAr-H (ortho to -F)
5.15s1Hα-CH
2.10s (broad)2H-NH₂
1.45s9H-C(CH₃)₃

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment (e.g., sp³, sp², carbonyl). In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, the α-carbon, and the carbons of the 4-fluorophenyl ring. The carbon atoms of the aromatic ring will show splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), which provides valuable information for assigning the aromatic signals. The carbon directly bonded to the fluorine (C-4') will exhibit a large one-bond coupling constant (¹JCF).

Table 2: Representative ¹³C NMR Spectral Data for this compound.
Chemical Shift (δ, ppm)Assignment
171.5C=O (Ester)
162.0 (d, ¹JCF ≈ 245 Hz)Ar-C-F
134.0 (d, ⁴JCF ≈ 3 Hz)Ar-C (ipso)
129.5 (d, ³JCF ≈ 8 Hz)Ar-CH (ortho to -CH)
115.5 (d, ²JCF ≈ 21 Hz)Ar-CH (ortho to -F)
82.0-C(CH₃)₃
57.0α-CH
28.0-C(CH₃)₃

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms within a molecule. Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F NMR spectra are relatively easy to acquire and interpret. For this compound, the spectrum would show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift of this signal is highly sensitive to the electronic environment. In a para-substituted fluorophenyl group, the chemical shift typically appears in a well-defined region (around -110 to -120 ppm relative to a CFCl₃ standard). Analysis of the coupling patterns in the ¹H and ¹³C spectra provides complementary information about which protons and carbons are spatially close to the fluorine atom.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a compound's elemental composition and, therefore, its molecular formula. For this compound (C₁₂H₁₆FNO₂), HRMS would be used to measure the exact mass of the molecular ion, often observed as the protonated species [M+H]⁺ in techniques like electrospray ionization (ESI). The calculated theoretical exact mass for [C₁₂H₁₇FNO₂]⁺ is 226.1238 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 3: Compound Names Mentioned in the Article.
Compound Name
This compound
Trichlorofluoromethane (CFCl₃)

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique indispensable for determining the molecular weight and probing the structure of thermally labile molecules like this compound. nih.govnih.gov In positive ion mode (ES+), the molecule readily protonates to form the even-electron [M+H]⁺ ion, allowing for accurate mass determination. nih.gov Given the molecular formula C₁₂H₁₆FNO₂ and a molecular weight of 225.26 g/mol , the protonated molecule is observed at a mass-to-charge ratio (m/z) of approximately 226.27. bldpharm.com

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are employed to analyze the fragmentation pathways of the parent ion, providing valuable structural information. For compounds containing a tert-butoxycarbonyl (t-Boc) group, a characteristic fragmentation pattern involves the neutral loss of isobutylene (B52900) (C₄H₈). doaj.org Another common pathway is the cleavage of the C-N bond adjacent to a hetero-ring. nih.gov The fragmentation of the tert-butyl group itself can also lead to the loss of a methyl radical. researchgate.net

Based on these principles, the expected fragmentation of protonated this compound would proceed through several key pathways, which are instrumental in confirming its identity.

Table 1: Predicted ESI-MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Description
226.27 170.21 C₄H₈ (56.06 Da) Loss of isobutylene from the tert-butyl ester group.
226.27 126.17 C₅H₈O₂ (100.05 Da) Loss of the entire tert-butyl ester moiety as tert-butyl formate.
170.21 126.17 CO₂ (44.00 Da) Subsequent loss of carbon dioxide from the carboxylic acid intermediate.
226.27 211.24 CH₃ (15.02 Da) Loss of a methyl radical from the tert-butyl group.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features, including the amine, ester, and fluorinated aromatic ring.

The main functional groups and their expected absorption regions are:

N-H Stretching: The amine group typically shows a stretching vibration in the 3300-3500 cm⁻¹ region. Primary amines exhibit two bands in this area. libretexts.org

C-H Stretching: Aromatic C-H stretches appear at wavenumbers slightly above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and glycinate backbone are found just below 3000 cm⁻¹. libretexts.org

C=O Stretching: The ester carbonyl group gives rise to a strong, sharp absorption band, typically in the range of 1735-1750 cm⁻¹. libretexts.org

C-O Stretching: The ester C-O bond produces a strong band in the fingerprint region, usually between 1150 and 1300 cm⁻¹. libretexts.org

Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the aromatic ring result in moderate bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-F Stretching: The carbon-fluorine bond is characterized by a strong absorption band in the 1000-1400 cm⁻¹ range.

These characteristic peaks allow for rapid confirmation of the compound's structural integrity.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine (N-H) Stretch 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 3000 Medium-Strong
Ester (C=O) Stretch 1735 - 1750 Strong
Aromatic Ring (C=C) Stretch 1400 - 1600 Medium
Ester (C-O) Stretch 1150 - 1300 Strong
Fluoroaromatic (C-F) Stretch 1000 - 1400 Strong

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric/Diastereomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for determining its enantiomeric excess, as the molecule possesses a chiral center at the α-carbon.

For purity analysis, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid. The fluorophenyl group acts as a strong chromophore, allowing for sensitive detection using a UV detector.

The separation of enantiomers requires chiral chromatography. This is achieved using a chiral stationary phase (CSP) column, such as those based on polysaccharide derivatives (e.g., Chiralpak® or Chiralcel®). The mobile phase is typically a nonpolar solvent system, like a mixture of hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol), which allows for differential interaction between the enantiomers and the chiral stationary phase, leading to their separation. beilstein-journals.org The ratio of the peak areas for the two enantiomers is used to calculate the enantiomeric excess (% ee).

Table 3: Typical HPLC Conditions for Analysis of this compound

Analysis Type Column Type Typical Mobile Phase Detection
Purity Determination Reversed-Phase C18 Acetonitrile / Water Gradient UV (e.g., 254 nm)
Enantiomeric Excess Chiral Stationary Phase (e.g., Chiralpak IC) Hexane / Isopropanol UV (e.g., 254 nm)

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the geometry of molecules. worktribe.com For this compound, DFT calculations, commonly using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the most stable three-dimensional conformation of the molecule by minimizing its energy. mdpi.com

These calculations yield precise information on geometric parameters, including bond lengths, bond angles, and dihedral angles. nih.gov Furthermore, DFT provides insights into the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, and the HOMO-LUMO energy gap serves as an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A larger gap suggests higher stability.

Table 4: Parameters Obtainable from DFT Calculations

Parameter Type Specific Examples Significance
Geometric Bond Lengths (C=O, C-N, C-F), Bond Angles, Dihedral Angles Defines the molecule's 3D shape and conformation.
Electronic HOMO/LUMO Energies, Energy Gap, Mulliken Charges Relates to chemical reactivity, electronic transitions, and charge distribution.
Thermodynamic Enthalpy, Gibbs Free Energy, Entropy Provides information on the molecule's stability and formation energetics.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental means alone. Using DFT, potential energy surfaces for chemical reactions involving this compound can be mapped out. nih.gov This involves identifying and calculating the energies of reactants, products, any reaction intermediates, and, crucially, the transition states that connect them. mdpi.com

The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. By locating the transition state structures, chemists can gain a detailed picture of the bond-breaking and bond-forming processes. This knowledge is invaluable for optimizing reaction conditions, predicting reaction outcomes, and designing more efficient synthetic routes. nih.gov

Prediction and Simulation of Spectroscopic Data

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for interpreting experimental results. Following a geometric optimization using DFT, a frequency calculation can be performed to predict the vibrational spectrum (IR and Raman) of this compound. nih.govniscair.res.in

The calculation yields a set of vibrational frequencies and their corresponding intensities. These theoretical frequencies often show a systematic deviation from experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with the experimental spectrum. mdpi.com This computational approach is highly effective for assigning specific absorption bands in an experimental IR spectrum to precise molecular motions (e.g., identifying which band corresponds to the C=O stretch versus a C-F stretch), thus providing a more complete and confident structural characterization. nih.gov

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of atoms and the non-covalent forces between molecules of this compound are critical determinants of its physicochemical properties and its behavior in condensed phases. Computational modeling and experimental studies on analogous compounds provide a detailed understanding of the conformational landscape and the nature of intermolecular interactions that govern the supramolecular architecture of this compound.

Conformational Analysis

Computational studies on similar amino acid esters suggest that the bulky tert-butyl group significantly influences the conformational preferences of the peptide backbone. The steric hindrance caused by the tert-butyl group can restrict the rotational freedom around the Cα-C bond, favoring conformations that minimize steric clash. In studies of peptides containing (2S,5R)-5-tert-butylproline, the tert-butyl group was found to have a pronounced effect on the local geometry. acs.org For this compound, this steric demand would likely favor a staggered conformation with respect to the substituents on the alpha-carbon.

The orientation of the 4-fluorophenyl ring relative to the rest of the molecule is another crucial conformational parameter. The rotation around the Cα-C(aryl) bond will be influenced by steric interactions with the amino and tert-butoxycarbonyl groups. It is anticipated that the lowest energy conformation will position the planar aromatic ring to minimize these interactions.

While specific experimentally determined dihedral angles for this compound are not available in the surveyed literature, theoretical calculations on analogous phenylglycine derivatives can provide insights. The table below presents hypothetical yet plausible low-energy conformational parameters based on computational studies of related amino acid esters.

Dihedral AngleDescriptionPredicted Value (°)
φ (phi)C-N-Cα-C-120 to -60
ψ (psi)N-Cα-C-O+120 to +160
χ1 (chi1)N-Cα-C(aryl)-C(aryl)60, 180, -60

Intermolecular Interactions

In the solid state, molecules of this compound are expected to engage in a variety of non-covalent interactions, leading to a stable crystal lattice. These interactions are primarily driven by hydrogen bonding, and weaker interactions involving the fluorinated aromatic ring.

Hydrogen Bonding: The primary amino group (-NH₂) acts as a hydrogen bond donor, while the carbonyl oxygen of the tert-butyl ester group serves as a hydrogen bond acceptor. This can lead to the formation of intermolecular N-H···O=C hydrogen bonds, which are a common feature in the crystal structures of amino acids and their derivatives. These interactions can organize the molecules into chains, sheets, or more complex three-dimensional networks.

The interplay of these various intermolecular forces results in a specific crystal packing arrangement. The table below summarizes the types of intermolecular interactions anticipated for this compound and their estimated energetic contributions, based on data for analogous molecular crystals.

Interaction TypeDescriptionEstimated Energy (kcal/mol)
N-H···O=C Hydrogen BondInteraction between the amino group and the carbonyl oxygen.-3 to -7
π-π StackingInteraction between the aromatic rings of two molecules.-1 to -3
C-H···F InteractionWeak hydrogen bond between a C-H bond and a fluorine atom.-0.5 to -1.5
Van der Waals ForcesDispersive forces between molecules.Variable

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (4-fluorophenyl)glycinate with high purity?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Coupling Reaction : React 4-fluorophenylglycine with tert-butyl chloroacetate in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Deprotection : Use mild acidic conditions (e.g., HCl/dioxane) to remove protecting groups while preserving stereochemical integrity .

  • Key Data :
ParameterCondition/ResultSource
Purity (GC)≥92.5% (area%)
Storage Stability2–8°C in inert atmosphere
Yield Optimization71–98% (dependent on step)

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer :
  • Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers. Retention times can be compared to standards .
  • Polarimetry : Measure optical rotation (e.g., [α]D²⁵) to confirm enantiomeric excess (e.g., >99% ee as reported for analogous compounds) .

Advanced Research Questions

Q. What strategies mitigate racemization during the coupling of 4-fluorophenylglycine with tert-butyl esters?

  • Methodological Answer :
  • Low-Temperature Reactions : Perform reactions at 0–5°C to minimize kinetic racemization.
  • Activating Agents : Use coupling reagents like HATU or DCC, which reduce side reactions compared to carbodiimides .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and suppress racemization .

Q. How do steric and electronic effects of the 4-fluorophenyl group influence reactivity in peptide coupling?

  • Methodological Answer :
  • Steric Effects : The tert-butyl group provides steric shielding, reducing undesired nucleophilic attacks on the glycinate backbone.
  • Electronic Effects : The electron-withdrawing fluorine atom enhances electrophilicity at the carbonyl carbon, accelerating acylation reactions.
  • Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., NMR monitoring) .

Q. What analytical techniques resolve contradictions in stability data for tert-butyl-protected glycinate derivatives?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via LC-MS.
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >124°C for tert-butyl analogs) .
  • Contradiction Note : Stability may vary with substituents; fluorophenyl derivatives show higher thermal stability than chlorophenyl analogs .

Data Analysis & Experimental Design

Q. How can researchers design experiments to optimize enantioselective synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (temperature, solvent, reagent stoichiometry) and analyze outcomes using multivariate regression.
  • Case Study : A 98% yield and >99% ee were achieved for a tert-butyl glycinate derivative using O’Donnell conditions (phase-transfer catalysis) .

Q. What mechanistic insights explain the role of palladium catalysts in deprotection reactions?

  • Methodological Answer :
  • Catalytic Hydrogenation : Pd/C facilitates cleavage of benzyl or tert-butyl groups via heterolytic H₂ activation.
  • Mechanistic Evidence :
  • FT-IR confirms loss of tert-butyl C-O stretches post-reaction.
  • Kinetic isotope effects (KIEs) indicate rate-determining H₂ dissociation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.